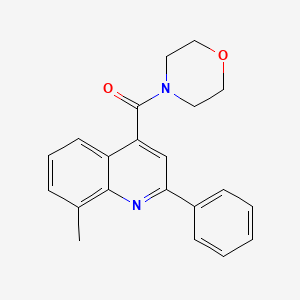

5-bromo-3-(2-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-bromo-3-methoxysalicylaldehyde with various agents, leading to the formation of Schiff bases. For example, Schiff bases have been synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide and 4-aminoantipyrine, respectively (Mei-An Zhu & X. Qiu, 2011). These methods highlight a foundational approach to synthesizing structurally related compounds, which could be adapted for the synthesis of 5-bromo-3-(2-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one.

Molecular Structure Analysis

The crystal structures of compounds related to this compound showcase interesting features. For instance, a study detailed the crystal structure of Schiff bases derived from 5-methoxysalicylaldehyde, highlighting their stabilization by N-H...O and O-H...O hydrogen bonds as well as π...π interactions (Q. Zong & J. Y. Wu, 2013). These structural insights are essential for understanding the molecular architecture and potential intermolecular interactions of our compound of interest.

Chemical Reactions and Properties

The chemical reactivity and properties of this compound can be inferred from related studies. For example, the reaction of similar indole derivatives with various reagents leads to a range of products, indicating the compound's potential versatility in chemical transformations (Y. Hirokawa, T. Horikawa, & S. Kato, 2000). These reactions underscore the compound's functional group reactivity and its application in synthesizing a wide array of derivatives.

科学的研究の応用

Photodynamic Therapy and Photosensitizers

A zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing a Schiff base, closely related to the structure of interest, demonstrates significant potential in photodynamic therapy (PDT) for cancer treatment. This compound exhibits excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms. These characteristics suggest that similar structures, including 5-bromo-3-(2-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, could be explored for their efficacy as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Properties

Compounds derived from or structurally similar to this compound, such as bromophenols isolated from the marine red alga Rhodomela confervoides, have demonstrated potent antioxidant activities. These natural antioxidants can scavenge free radicals more effectively than some commercial antioxidants, suggesting potential applications in food preservation and pharmaceuticals to mitigate oxidative stress (Li, Li, Gloer, & Wang, 2011).

Crystal Structure Analysis

The crystal structures of compounds structurally related to the query compound, such as aroylhydrazones derived from 5-methoxysalicylaldehyde, provide insights into their molecular interactions, including hydrogen bonding and π...π interactions. Such studies can inform the design of new materials or drugs with desired physical and chemical properties (Zong & Wu, 2013).

Enzyme Inhibition for Therapeutic Applications

Novel bromophenols, including those structurally similar to this compound, have been studied for their carbonic anhydrase inhibitory properties. Some compounds in this category showed promising activities, suggesting potential applications in developing therapies for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, Göksu, & Menzek, 2012).

Synthesis and Structural Elucidation

Research on mixed-ligand Cu(II) Schiff base complexes, including those derived from compounds structurally related to the query molecule, highlights their potential as catalysts in organic synthesis. The structural elucidation of such complexes contributes to our understanding of their catalytic mechanisms and can lead to the development of more efficient catalysts for synthesizing a wide range of organic compounds (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).

特性

IUPAC Name |

(3Z)-5-bromo-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c1-21-11-3-5-15(19)9(6-11)7-13-12-8-10(17)2-4-14(12)18-16(13)20/h2-8,19H,1H3,(H,18,20)/b13-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYQNCONASJADR-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=C2C3=C(C=CC(=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)O)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)